4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol
Overview
Description
This compound is a type of perfluorinated compound, which means it contains multiple fluorine atoms. Perfluorinated compounds are known for their stability and resistance to heat, chemicals, and electricity .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of fluorine atoms into the molecule. This could potentially be achieved through a process known as fluorination .Molecular Structure Analysis
The molecular structure of this compound would likely be a long carbon chain with fluorine atoms attached to the carbon atoms. The iodine atoms would likely be attached to the second and ninth carbon atoms, and the hydroxyl groups (OH) would likely be attached to the first and tenth carbon atoms .Physical And Chemical Properties Analysis
Based on its structure, this compound would likely be a liquid at room temperature. It would likely be very stable and resistant to heat and chemicals due to the presence of the fluorine atoms .Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their function. This compound may also affect the structure and function of cell membranes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol is its stability and non-toxicity. This makes it an ideal candidate for various lab experiments, as it does not pose a risk to researchers. However, one of the limitations of this compound is its high cost. This compound is a highly specialized compound that is difficult to produce, making it expensive to use in large quantities.
Future Directions
There are many potential future directions for research involving 4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol. One area of research is the development of new synthetic methods for this compound, which could lead to increased production and lower costs. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, research into the potential applications of this compound in various industries, including the pharmaceutical and chemical industries, could lead to new products and processes.
Scientific Research Applications
4,4,5,5,6,6,7,7-Octafluoro-2,9-diiododecane-1,10-diol has been extensively studied for its use in various scientific applications. One of the most significant applications of this compound is in the field of organic chemistry. This compound is used as a reagent in various organic reactions, including the synthesis of fluorinated compounds. This compound has also been used in the synthesis of surfactants, which are used in various industrial applications.
Safety and Hazards
properties
IUPAC Name |
4,4,5,5,6,6,7,7-octafluoro-2,9-diiododecane-1,10-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F8I2O2/c11-7(12,1-5(19)3-21)9(15,16)10(17,18)8(13,14)2-6(20)4-22/h5-6,21-22H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUJXXVGHQVEAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(CC(CO)I)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F8I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.